molecular formula C11H7F2N3O2 B8504101 N-(3,5-difluoro-2-nitrophenyl)pyridin-3-amine

N-(3,5-difluoro-2-nitrophenyl)pyridin-3-amine

Cat. No. B8504101
M. Wt: 251.19 g/mol
InChI Key: LLFYZZDKJPWHEH-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

Prepared according to Step D1 in General Procedure D using 1,3,5-trifluoro-2-nitrobenzene (5.28 mL, 45.2 mmol) and pyridin-3-amine (4.25 g, 45.2 mmol) to give N-(3,5-difluoro-2-nitrophenyl)pyridin-3-amine as a yellow solid. LC-MS (ESI) m/z 252.1 [M+H]+.
Quantity
5.28 mL
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[N+:10]([O-:12])=[O:11].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[CH:14]=1>>[F:9][C:4]1[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([NH:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)[CH:7]=[C:6]([F:8])[CH:5]=1

Inputs

Step One
Name
Quantity
5.28 mL
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Step Two
Name
Quantity
4.25 g
Type
reactant
Smiles
N1=CC(=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)NC=1C=NC=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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